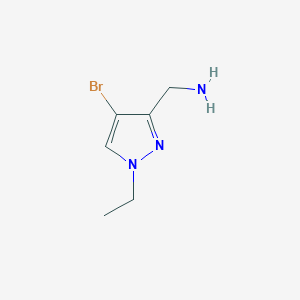

(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine” is a chemical compound with the molecular formula C6H10BrN3 . It is a derivative of pyrazole, which is a five-membered heterocyclic compound . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine” can be represented by the InChI code: 1S/C6H10BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 . This indicates the presence of a bromine atom (Br), an ethyl group (C2H5), and a pyrazol group (C3H3N2) in the molecule.

科学的研究の応用

Organic Chemistry Education

The compound can be used in organic chemistry education, particularly in the teaching of α-bromination reactions . The bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The use of this compound in undergraduate organic chemistry experiments can help students understand the principles of organic reaction and foster their scientific literacy, research ability, and innovation ability .

Synthesis of Polyurethanes

(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine can be used as a blocking agent in the synthesis of polyurethanes . The blocked adducts formed by this compound and toluene diisocyanate (TDI) can be used to conveniently prepare polyurethanes . This process has significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as (4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds can be synthesized and their structures verified for use in medical research .

Development of Pharmaceuticals

The α-brominated products derived from bromoacetophenone, which can be synthesized using (4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Production of Pesticides

Similar to its application in pharmaceuticals, the α-brominated products derived from bromoacetophenone can also be used in the production of pesticides .

Material Science

Polyurethanes prepared using (4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine as a blocking agent can be used in the production of various materials, such as apparels, shoesoles, and more . These polyurethanes are lightweight with high thermal insulation and good mechanical strength .

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, which could suggest potential targets for this compound .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability .

Result of Action

Similar compounds have been shown to have various biological activities, including antimicrobial and antitumor effects .

特性

IUPAC Name |

(4-bromo-1-ethylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDXWVDXUZDIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)